1-(2-Fluoro-6-nitrophenyl)pyrrolidine
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Overview
Description
1-(2-Fluoro-6-nitrophenyl)pyrrolidine is an organic compound with the molecular formula C10H11FN2O2 and a molecular weight of 210.21 g/mol It is characterized by the presence of a pyrrolidine ring attached to a 2-fluoro-6-nitrophenyl group
Preparation Methods
The synthesis of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine typically involves the reaction of 2-fluoro-6-nitrobenzaldehyde with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid. The mixture is heated under reflux for several hours to yield the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
1-(2-Fluoro-6-nitrophenyl)pyrrolidine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Fluoro-6-nitrophenyl)pyrrolidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound’s unique structural features make it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use this compound to study the effects of fluorinated and nitro-substituted aromatic compounds on biological systems.
Mechanism of Action
The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)pyrrolidine is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and nitro groups may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects .
Comparison with Similar Compounds
1-(2-Fluoro-6-nitrophenyl)pyrrolidine can be compared with other similar compounds, such as:
- 1-(2-Fluoro-4-nitrophenyl)pyrrolidine
- 1-(3-Nitrophenyl)pyrrolidine
- 1-(4-Fluoro-2-nitrophenyl)pyrrolidine
These compounds share structural similarities but differ in the position of the fluorine and nitro groups, which can significantly impact their chemical reactivity and biological activity.
Properties
IUPAC Name |
1-(2-fluoro-6-nitrophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FN2O2/c11-8-4-3-5-9(13(14)15)10(8)12-6-1-2-7-12/h3-5H,1-2,6-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJQZIIGCNJGTMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30693166 |
Source
|
Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-61-7, 1233952-03-8 |
Source
|
Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-61-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Fluoro-6-nitrophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30693166 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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